![molecular formula C16H11Cl2N3O3 B2445325 6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one CAS No. 866155-03-5](/img/structure/B2445325.png)
6,11-bis(2-chloroacetyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
カタログ番号 B2445325
CAS番号:
866155-03-5
分子量: 364.18
InChIキー: ZZOPSCIOBIAXHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzodiazepine, a class of psychoactive drugs. Its IUPAC name is 1-(chloroacetyl)-1,2,5,11-tetrahydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one . It has a molecular weight of 289.72 .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a derivative of benzodiazepine. The InChI code for this compound is provided , which can be used to generate a detailed molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 481°C and a melting point of 212°C . Its density is 1.415 g/cm³ .科学的研究の応用
Anti-Ulcer Applications
- The compound shows potential in ulcer therapy due to its unique pharmacokinetic and pharmacodynamic behavior. It was selected for broad clinical investigations for its outstanding profile and lacks central activity despite structural similarities to psychotropic tricyclic compounds (Eberlein et al., 1977).
Synthesis and Biological Activity
- The compound has been obtained through novel synthesis methods starting from easily available isatoic anhydride and anhydro ornithine. These methods have led to the development of derivatives with significant biological activities (Oklobdžija et al., 1983).
HIV-1 Reverse Transcriptase Inhibition
- Some derivatives of this compound have been found to inhibit HIV-1 reverse transcriptase in vitro at very low concentrations. This suggests potential applications in treating HIV-1 infections (Hargrave et al., 1991).
Novel Synthesis and Pharmacological Properties
- New syntheses of 11-acyl derivatives of this compound have been reported, showing interesting pharmacological data when compared with known antiulcer drugs like pirenzepine (Decorte et al., 1982).
Muscarinic Receptor Antagonism
- Some derivatives of this compound, containing the succinamide skeleton, have been synthesized and evaluated for their muscarinic receptor binding affinities. They showed promising results as potent and selective M2 muscarinic receptor antagonists (Watanabe et al., 1997).
特性
IUPAC Name |
6,11-bis(2-chloroacetyl)pyrido[3,2-c][1,5]benzodiazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c17-8-13(22)20-11-5-1-2-6-12(11)21(14(23)9-18)16(24)10-4-3-7-19-15(10)20/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOPSCIOBIAXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(C=CC=N3)C(=O)N2C(=O)CCl)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

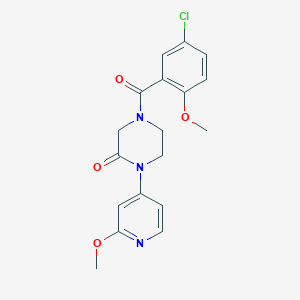
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
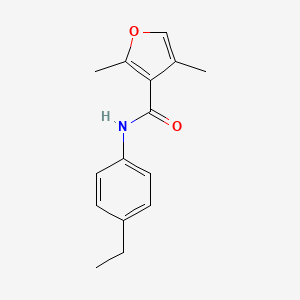
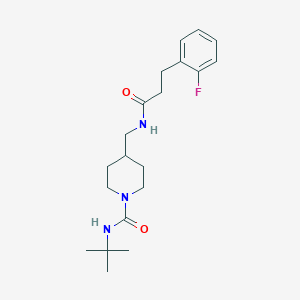
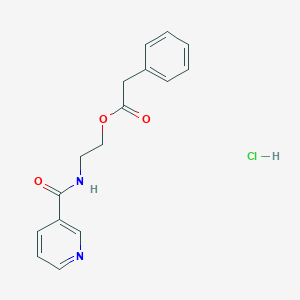
![5-[(3-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2445249.png)
![1-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2445252.png)

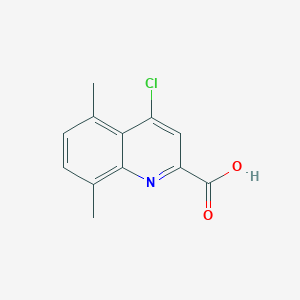
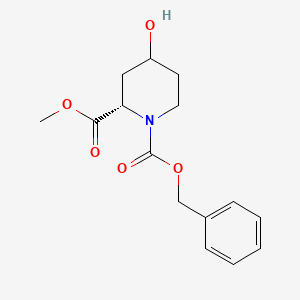
![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2445260.png)
![2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione](/img/structure/B2445262.png)

![2-(3,4-dimethoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2445265.png)